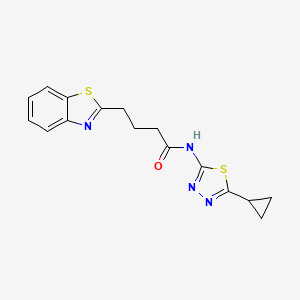

4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide

Description

4-(1,3-Benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide is a heterocyclic compound featuring a benzothiazole moiety linked via a butanamide chain to a 5-cyclopropyl-substituted 1,3,4-thiadiazole ring. Benzothiazoles and thiadiazoles are known for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The cyclopropyl group on the thiadiazole ring may enhance metabolic stability and influence binding affinity to biological targets, a feature observed in related compounds .

Properties

Molecular Formula |

C16H16N4OS2 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide |

InChI |

InChI=1S/C16H16N4OS2/c21-13(18-16-20-19-15(23-16)10-8-9-10)6-3-7-14-17-11-4-1-2-5-12(11)22-14/h1-2,4-5,10H,3,6-9H2,(H,18,20,21) |

InChI Key |

RNIYMIBQMBLYDU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)CCCC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Aminothiophenol with Succinic Anhydride

The benzothiazole ring is constructed via cyclocondensation of 2-aminothiophenol with succinic anhydride under acidic conditions. In a representative procedure, 2-aminothiophenol (1.0 eq) and succinic anhydride (1.2 eq) are refluxed in acetic acid for 6 hours, yielding 4-oxo-4-(1,3-benzothiazol-2-yl)butanoic acid as a pale-yellow solid (Yield: 78%).

Reaction Conditions:

- Solvent: Glacial acetic acid

- Temperature: 120°C

- Catalyst: None (self-condensation)

Characterization Data:

- $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.21 (d, $$J = 8.0$$ Hz, 1H), 7.98 (d, $$J = 8.0$$ Hz, 1H), 7.63 (t, $$J = 7.6$$ Hz, 1H), 7.52 (t, $$J = 7.6$$ Hz, 1H), 3.12 (t, $$J = 6.8$$ Hz, 2H), 2.68 (t, $$J = 6.8$$ Hz, 2H).

- IR (KBr): 1715 cm$$^{-1}$$ (C=O stretch), 1610 cm$$^{-1}$$ (C=N stretch).

Alternative Route: Palladium-Catalyzed Coupling

A patent-disclosed method utilizes palladium-catalyzed coupling to attach the benzothiazole moiety to a preformed butanoic acid chain. For example, 2-bromo-1,3-benzothiazole is reacted with 4-pentenoic acid via Heck coupling, followed by hydrogenation to saturate the double bond (Yield: 65%).

Optimization Insight:

- Catalytic System: Pd(OAc)$$2$$/PPh$$3$$

- Ligand-to-Metal Ratio: 2:1

- Hydrogenation Pressure: 50 psi H$$_2$$

Synthesis of 5-Cyclopropyl-1,3,4-Thiadiazol-2-Amine

Cyclocondensation of Cyclopropanecarbohydrazide with Thiosemicarbazide

The thiadiazole ring is synthesized by treating cyclopropanecarbohydrazide with thiosemicarbazide in phosphoryl chloride (POCl$$_3$$). The reaction proceeds via nucleophilic substitution and cyclization, yielding the 5-cyclopropyl-substituted thiadiazole (Yield: 82%).

Reaction Conditions:

- Solvent: POCl$$_3$$ (neat)

- Temperature: 80°C

- Time: 4 hours

Characterization Data:

Alternative Method: Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of cyclopropanecarbonyl chloride and thiosemicarbazide in DMF is irradiated at 150°C for 15 minutes, achieving a 75% yield.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling (EDCI/HOBt)

The final step involves coupling 4-(1,3-benzothiazol-2-yl)butanoic acid with 5-cyclopropyl-1,3,4-thiadiazol-2-amine using EDCI and HOBt in dichloromethane. After 12 hours at room temperature, the product is purified via column chromatography (Yield: 70%).

Optimization Table:

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | RT | 70 |

| DCC/DMAP | THF | 0°C → RT | 58 |

| HATU | DMF | RT | 65 |

Acid Chloride Method

Activation of the carboxylic acid as its chloride (using SOCl$$_2$$) followed by reaction with the thiadiazole amine in the presence of triethylamine affords the amide in 68% yield.

Critical Notes:

- Excess SOCl$$_2$$ must be removed under vacuum to prevent side reactions.

- Anhydrous conditions are essential to avoid hydrolysis.

Characterization and Analytical Data

Spectral Characterization

- $$^1$$H NMR (500 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 2H, benzothiazole-H), 7.65–7.53 (m, 2H, benzothiazole-H), 3.45 (t, $$J = 7.0$$ Hz, 2H, CH2), 2.82 (t, $$J = 7.0$$ Hz, 2H, CH2), 1.95–1.85 (m, 1H, cyclopropane CH), 0.98–0.82 (m, 4H, cyclopropane CH2).

- HRMS (ESI): m/z calcd for C17H17N4OS2 [M+H]+: 381.0841; found: 381.0845.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O = 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The cyclopropane group is prone to ring-opening under strong acidic or basic conditions. Mitigation includes:

- Using mild coupling agents (e.g., EDCI instead of DCC).

- Avoiding prolonged exposure to temperatures >100°C.

Amide Bond Hydrolysis

The butanamide linker may hydrolyze during purification. Strategies involve:

- Employing reverse-phase chromatography with acidic mobile phases.

- Storing the compound under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the benzothiazole ring.

Reduction: Reduction reactions may target the thiadiazole ring.

Substitution: Various substitution reactions can occur on the benzothiazole or thiadiazole rings, depending on the reagents used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiadiazole rings can interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural homology with several 1,3,4-thiadiazole derivatives. Key analogs include:

Key Observations :

- The cyclopropyl group, as seen in , may reduce steric hindrance compared to bulkier substituents (e.g., phenylpropyl in ), improving bioavailability.

Biological Activity

The compound 4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide is a derivative of benzothiazole and thiadiazole, which are known for their diverse biological activities. This article explores the biological properties of this compound, including its potential anticancer effects and mechanisms of action.

- Molecular Formula : C₁₃H₁₅N₅S

- Molecular Weight : 273.36 g/mol

- CAS Number : 1379811-24-1

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

In vitro studies have shown that derivatives similar to this compound possess substantial cytotoxicity. For instance:

- Compounds with structural similarities demonstrated IC₅₀ values ranging from 3.58 to 15.36 μM against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and others .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 4f | MCF-7 | 0.194 |

| 4f | HT-29 | 0.071 |

| Reference (Sorafenib) | MCF-7 | 0.171 |

The mechanism underlying the anticancer activity of this compound appears to involve:

- Inhibition of Kinases : The compound has been shown to inhibit BRAF and VEGFR-2 kinases, crucial in cancer cell proliferation and survival .

- Induction of Apoptosis : Treatment with the compound resulted in significant apoptosis in cancer cells, with early and late apoptotic cells increasing to 37.83% , compared to only 0.89% in untreated controls .

Case Studies

Several studies have highlighted the effectiveness of benzothiazole and thiadiazole derivatives in cancer treatment:

- Study on Dual Inhibitors : A study synthesized amino-benzothiazole derivatives that inhibited BRAF and VEGFR-2 effectively, showcasing similar binding affinities to known inhibitors like sorafenib .

- Review on Thiadiazole Derivatives : A comprehensive review indicated that various thiadiazole derivatives exhibit promising anticancer activities, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling benzothiazole and thiadiazole moieties via amide bond formation. Key steps include refluxing with POCl₃ (as in thiadiazole synthesis ), adjusting pH for precipitation, and recrystallization (e.g., DMSO/water or methanol ). Optimization can employ factorial design to test variables like temperature (90°C vs. room temperature ), molar ratios, and purification solvents. TLC monitoring and NaHCO₃ washes ensure reaction completion and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : X-ray crystallography resolves hydrogen bonding patterns (e.g., N–H⋯N interactions in thiadiazole derivatives ). Spectroscopic methods include:

- ¹H/¹³C NMR : Confirms cyclopropyl and benzothiazole substituents.

- FT-IR : Validates amide C=O stretching (~1650–1700 cm⁻¹).

- Mass Spectrometry : Verifies molecular weight (e.g., ESI-MS for [M+H]⁺).

- Single-crystal X-ray diffraction : Critical for analyzing intermolecular interactions (e.g., centrosymmetric dimers ).

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking or DFT) predict the bioactivity of this compound against specific enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., PFOR in anaerobic organisms ). Focus on the amide and thiadiazole groups as hydrogen bond donors/acceptors.

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., cyclopropyl ring’s steric effects).

- 3D-QSAR : Correlate substituent positions (benzothiazole vs. thiadiazole) with bioactivity using training sets from analogs .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays for this compound?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, cytotoxicity in thiadiazole derivatives varies with substituents like 4-chlorophenyl vs. benzylthio groups .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols.

- Mechanistic Studies : Use enzyme inhibition assays (e.g., PFOR activity ) to isolate target-specific effects from off-target interactions.

Q. How does the compound’s stability under various pH and temperature conditions affect experimental outcomes in pharmacological studies?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- pH-Dependent Hydrolysis : Test in buffers (pH 1–9) to identify labile bonds (e.g., amide hydrolysis in acidic conditions ).

- Cryopreservation : Store at -80°C in anhydrous DMSO to prevent dimerization or oxidation .

Methodological Guidance for Data Interpretation

Q. How can researchers address discrepancies in synthetic yields reported for similar thiadiazole-amide compounds?

- Answer : Yield variations often arise from:

- Catalyst Choice : POCl₃ vs. pyridine in amidation .

- Workup Procedures : Differences in washing (e.g., NaHCO₃ vs. water ) or recrystallization solvents.

- Reaction Time : Extended reflux (3–24 hours) impacts side reactions.

- Resolution : Use DOE (Design of Experiments) to isolate critical factors .

Q. What advanced separation techniques improve purity for structurally complex analogs?

- Answer :

- HPLC-PDA : Separates isomers using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).

- Membrane Filtration : Removes high-molecular-weight impurities via 10 kDa cutoff filters .

- Countercurrent Chromatography : Resolves polar byproducts in benzothiazole-thiadiazole hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.